Enzalutamide N-2'-(Trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC18568077
Molecular Formula: C28H16F7N5O2S
Molecular Weight: 619.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H16F7N5O2S |
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Molecular Weight | 619.5 g/mol |
IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |
Standard InChI | InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41) |
Standard InChI Key | AVWQVJBNUKLVAX-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Introduction
Structural and Chemical Identity of Enzalutamide N-2'-(Trifluoromethyl)benzonitrile
Molecular Architecture
Enzalutamide N-2'-(Trifluoromethyl)benzonitrile (C₁₉H₁₀F₆N₄S) consists of two aromatic rings connected by a thiourea (-N-C(=S)-N-) linkage. Each benzene ring bears a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, creating a symmetrical structure . The electron-withdrawing nature of these substituents enhances stability and influences reactivity during synthesis .
Key Structural Features
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Thiourea Core: Provides hydrogen-bonding capacity, affecting solubility and crystallinity.
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Trifluoromethyl Groups: Impart metabolic resistance and lipophilicity, critical for blood-brain barrier penetration in prostate cancer therapy .
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Cyanophenyl Moieties: Facilitate π-π stacking interactions in solid-state forms .
Nomenclature and Synonyms
The compound is systematically named 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea but is interchangeably referred to as:
Synthetic Pathways and Optimization Strategies
Conventional Synthesis via Thiophosgene
Challenges
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Low Yield: Initial methods yielded ≤25% due to side reactions .
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Safety Risks: Thiophosgene exposure requires specialized handling .
Improved Catalytic Methods
The Indion 190 resin-catalyzed method eliminates thiophosgene by using toluene as a solvent and reflux conditions (180–240 min) :
Procedure
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Reactants: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (2.5 mmol), N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide (1.0 mmol), Indion 190 resin (15 mol%).
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Conditions: Reflux in toluene, monitored by TLC (ethyl acetate/n-hexane = 0.5:9.5) .
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Workup: Filtration, distillation, and recrystallization in ethanol/n-heptane .
Advantages
Patent Innovations
WO2016051423A2 discloses a thiophosgene-free route using in situ isothiocyanate generation from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (CS₂) :
Key Parameters
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Solvent: Dimethylacetamide (DMAC) or N-methylpyrrolidone (NMP).
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Temperature: 80–100°C.
Analytical Characterization and Quality Control
Spectroscopic Data
Infrared (IR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆)
Mass Spectrometry
Regulatory Limits
The European Pharmacopoeia specifies a maximum allowable limit of 0.15% for this impurity in enzalutamide APIs . Advanced chromatographic methods (e.g., UPLC-PDA) achieve detection limits of 0.02% .
Mechanistic Role in Enzalutamide Synthesis
Cyclization Dynamics
The thiourea intermediate facilitates intramolecular cyclization to form enzalutamide’s hydantoin core. Microwave-assisted methods (100°C, 11 hours) initially dominated but faced scalability issues . Modern thermal methods (reflux in DMF, 8 hours) achieve comparable yields (78%) without specialized equipment .
Byproduct Formation
Over-reaction or incomplete purification generates derivatives like 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-N-methylbenzamide (Figure 14 in ), necessitating iterative recrystallization .
Pharmaceutical and Industrial Implications
Cost-Benefit Analysis
Traditional vs. Catalytic Routes
Parameter | Thiophosgene Method | Indion 190 Method |
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Yield | 25% | 92% |
Purity | 98.5% | 99.5% |
Reaction Time | 11 hours | 4 hours |
Toxicity Risk | High | Low |
Environmental Impact
Indion 190 resin reduces waste solvent volume by 40% compared to thiophosgene routes, aligning with green chemistry principles .
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